molecular formula C9H11F2NO3 B12977505 8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B12977505
M. Wt: 219.18 g/mol
InChI Key: NFHCYIZFHJSCSF-UHFFFAOYSA-N
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Description

8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of fluorine atoms in the structure enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, allows for efficient production with minimal waste and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure allows for unique conformational flexibility, enabling the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which confer enhanced stability, reactivity, and binding affinity. These properties make it a valuable compound for various scientific research applications and distinguish it from other similar compounds .

Properties

Molecular Formula

C9H11F2NO3

Molecular Weight

219.18 g/mol

IUPAC Name

8,8-difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

InChI

InChI=1S/C9H11F2NO3/c10-9(11)3-1-8(2-4-9)5-6(7(13)14)12-15-8/h1-5H2,(H,13,14)

InChI Key

NFHCYIZFHJSCSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(=NO2)C(=O)O)(F)F

Origin of Product

United States

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